molecular formula C7H6BrNO3 B7961463 2-Bromo-4-methoxynicotinic acid

2-Bromo-4-methoxynicotinic acid

Cat. No.: B7961463
M. Wt: 232.03 g/mol
InChI Key: XIZWIEIDSZBYON-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxynicotinic acid (CAS 87853-67-6) is a pyridine-based chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . As a multifunctional heterocyclic building block, it possesses two key reactive sites: the bromo substituent and the carboxylic acid group. The bromine atom at the 2-position of the pyridine ring is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based frameworks. Simultaneously, the carboxylic acid at the 3-position can be readily functionalized into amides or esters, or serve as a directing group for further ring modification. This bifunctional reactivity makes this compound a valuable scaffold in medicinal chemistry for the synthesis of targeted small molecule libraries . It is also a critical intermediate in organic synthesis for constructing more complex nitrogen-containing heterocycles. The methoxy group influences the electron density of the ring, modulating its reactivity in nucleophilic substitution and other transformations. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZWIEIDSZBYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization of 2 Bromo 4 Methoxynicotinic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in 2-Bromo-4-methoxynicotinic acid is a key site for derivatization, allowing for the formation of esters, amides, and other related functionalities. These transformations are fundamental in modifying the compound's physical and chemical properties, as well as for its incorporation into larger molecular frameworks.

Esterification Reactions

The conversion of this compound to its corresponding esters is a common and crucial transformation. Esterification not only serves as a protective strategy for the carboxylic acid group during subsequent reactions but can also be used to modulate the compound's solubility and electronic properties.

One of the most fundamental methods for esterification is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com

More advanced and milder methods for esterification involve the use of coupling reagents. For instance, a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride can efficiently mediate the esterification of carboxylic acids with alcohols under neutral conditions at room temperature, providing excellent yields. nih.gov This method avoids the harsh acidic conditions of the Fischer esterification, making it suitable for substrates with acid-sensitive functional groups. nih.gov The commercial availability of the methyl ester, Methyl 4-bromo-2-methoxynicotinate, underscores the practicality and importance of this transformation in synthetic campaigns.

Table 1: Comparison of Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Heat Simple, inexpensive reagents Harsh conditions, equilibrium reaction

Amidation Reactions

The formation of amide bonds from this compound is a critical step in the synthesis of many biologically active compounds. Amidation is typically achieved by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. hepatochem.com

A widely used approach involves the use of peptide coupling reagents. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an auxiliary base like Hünig's base (DIPEA), facilitate the efficient formation of amides under mild conditions. nih.govresearchgate.net These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which then readily reacts with the amine to form the amide bond with good to excellent yields. nih.govresearchgate.net

The general applicability of this method allows for the coupling of a diverse range of amines, including α-amino acids, to the this compound scaffold. nih.gov This versatility is crucial for the construction of peptide-like structures and other complex molecules.

Table 2: Common Coupling Reagents for Amidation

Coupling Reagent Typical Co-reagent/Base Key Features
HBTU Hünig's Base (DIPEA) Highly efficient, rapid reactions
EDC HOBt (Hydroxybenzotriazole) Water-soluble byproducts, easy purification

Synthesis of Carboxylic Acid Derivatives for Diverse Applications

The derivatization of the carboxylic acid moiety of this compound is a key strategy in the development of compounds for various applications, particularly in medicinal chemistry. For example, this scaffold has been utilized in the synthesis of potent and selective orexin (B13118510) 1 receptor (OX1R) antagonists. These antagonists are of interest for the potential treatment of a variety of disorders, including anxiety, substance abuse, and stress-related conditions.

In the synthesis of these complex molecules, the carboxylic acid of this compound is typically converted into an amide by coupling with a suitable amine fragment. This amide bond formation is a crucial step in assembling the final drug candidate. The resulting bromo-substituted pyridine (B92270) amide can then undergo further functionalization, often through cross-coupling reactions, to introduce additional structural diversity and fine-tune the pharmacological properties of the molecule.

Reactions Involving the Bromine Substituent

The bromine atom at the 2-position of the pyridine ring is another key handle for synthetic transformations. Its presence allows for the introduction of a wide range of substituents through nucleophilic substitution and metal-catalyzed cross-coupling reactions, significantly expanding the chemical space accessible from this starting material.

Nucleophilic Substitution Reactions

The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ion by various nucleophiles.

A notable example is the synthesis of 2-amino-4-methoxypyridine (B134910) from 2-bromo-4-methoxypyridine. This transformation can be achieved through a copper-catalyzed coupling reaction with a nitrogen source. guidechem.com Another approach involves the reaction with ammonia (B1221849) or its equivalents, often under elevated temperature and pressure. The resulting 2-amino-4-methoxypyridine is a valuable intermediate for the synthesis of various pharmaceutical and agrochemical compounds. guidechem.com

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound and its derivatives is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netyoutube.com Derivatives of this compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids to generate biaryl and heterobiaryl structures. mdpi.com These reactions are generally tolerant of a variety of functional groups and can be performed under relatively mild conditions. researchgate.net

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

Component Example
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂
Ligand (if needed) Phosphine-based ligands
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane, Toluene, DMF, Aqueous mixtures

Stille Coupling:

The Stille coupling reaction provides an alternative method for carbon-carbon bond formation by coupling an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While organotin reagents are toxic, the Stille reaction is known for its high functional group tolerance and the stability of the organostannane reagents. wikipedia.org 2-Bromopyridine (B144113) derivatives are suitable electrophiles for Stille coupling reactions, allowing for the introduction of various aryl, alkenyl, and alkynyl groups. nih.govnih.gov

The choice between Suzuki and Stille coupling often depends on the specific substrates and the desired functional group compatibility. Both methods have been instrumental in the synthesis of complex molecules derived from halogenated pyridines. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and halogenated pyridines like this compound are excellent substrates for these transformations. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing carboxylic acid group, facilitates the oxidative addition of the C-Br bond to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. This reactivity allows for the selective formation of new bonds at the 2-position of the pyridine ring.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a widely employed method for the synthesis of biaryl and related structures. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of reaction conditions, including the specific palladium catalyst, ligand, base, and solvent, can significantly influence the reaction's efficiency and yield.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-bromopyridine derivatives provides a strong indication of its synthetic potential. For instance, the Suzuki-Miyaura reaction of 2-bromopyridines with various arylboronic acids is a well-established transformation. chemicalbook.com The carboxylic acid and methoxy (B1213986) groups on the pyridine ring of the target molecule may necessitate careful optimization of reaction conditions to avoid side reactions and ensure high yields.

SubstrateCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Not Reported
This compound4-Tolylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/H₂O90Not Reported
This compound3-Thienylboronic acidPdCl₂(dppf)-Cs₂CO₃DMF110Not Reported

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of related bromopyridines. Specific experimental data for this compound is limited in the surveyed literature.

Stille Coupling Applications with Halogenated Pyridines

The Stille coupling offers another powerful method for C-C bond formation, utilizing organotin reagents as coupling partners. This reaction is known for its tolerance of a wide range of functional groups, which would be advantageous when working with a multifunctional substrate like this compound. wikipedia.org The general mechanism involves the palladium-catalyzed reaction of the bromopyridine with an organostannane.

The application of Stille coupling to halogenated pyridines is well-documented, enabling the synthesis of complex pyridine-containing molecules. researchgate.net Similar to the Suzuki-Miyaura coupling, the successful application to this compound would depend on the careful selection of the palladium catalyst, ligands, and reaction conditions to achieve high selectivity and yield. wikipedia.org

SubstrateCoupling PartnerCatalystLigandSolventTemperature (°C)Yield (%)
This compound(Tributylstannyl)benzenePd(PPh₃)₄-Toluene110Not Reported
This compound2-(Tributylstannyl)furanPdCl₂(PPh₃)₂-Dioxane100Not Reported
This compound(Tributylstannyl)ethynePd(OAc)₂AsPh₃NMP80Not Reported
Sonogashira Coupling Adaptations with Halogenated Pyridines

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl and vinyl alkynes. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. For this compound, Sonogashira coupling would provide a direct route to 2-alkynyl-4-methoxynicotinic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science.

The Sonogashira coupling of halogenated pyridines has been extensively studied and is a reliable method for the introduction of alkyne moieties. The reactivity of the C-Br bond in this compound makes it a suitable substrate for this transformation, although the presence of the carboxylic acid and methoxy groups may require tailored reaction conditions.

SubstrateCoupling PartnerCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF60Not Reported
This compoundTrimethylsilylacetylenePd(OAc)₂CuIPiperidineDMF70Not Reported
This compound1-HeptynePd(PPh₃)₄CuIi-Pr₂NHDioxane80Not Reported

Note: The reaction conditions and yields in this table are representative of Sonogashira couplings with similar bromopyridine substrates. Specific experimental data for this compound is not widely reported.

Reactivity Profile of the Methoxy Group

The methoxy group at the 4-position of the pyridine ring is not merely a passive substituent. It can participate in its own set of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can activate the 4-position towards nucleophilic attack, potentially leading to the displacement of the methoxy group.

For instance, treatment with strong nucleophiles like glutathione (B108866) has been shown to displace methoxy groups from similar activated quinoline (B57606) systems. researchgate.net This reactivity can be either a desired transformation for further derivatization or an undesired side reaction to be considered during the planning of synthetic routes. Additionally, demethylation of the methoxy group to the corresponding hydroxypyridine can be achieved using various reagents, offering another avenue for functionalization.

Strategic Pyridine Ring Functionalization and Transformations

Beyond the reactivity of the bromine and methoxy groups, the pyridine ring itself offers opportunities for further functionalization. The electronic properties of the ring, influenced by the existing substituents, can direct further electrophilic or nucleophilic attack at specific positions. While the 2- and 4-positions are occupied, the 5- and 6-positions remain available for further substitution, although their reactivity will be influenced by the steric and electronic effects of the existing groups.

Furthermore, the carboxylic acid group at the 3-position can be converted into a variety of other functional groups, such as amides, esters, or alcohols, through standard organic transformations. These derivatizations can be used to modulate the compound's physical and biological properties. The inherent reactivity of the 2-bromonicotinic acid scaffold makes it a versatile platform for the synthesis of a wide range of substituted pyridine derivatives. ontosight.aichemimpex.com

Spectroscopic and Computational Characterization of 2 Bromo 4 Methoxynicotinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shifts in ¹H NMR spectra of nicotinic acid derivatives are influenced by the electronic effects of substituents on the pyridine (B92270) ring. stackexchange.com For instance, in nicotinic acid, the protons on the pyridine ring typically appear in the downfield region of the spectrum. stackexchange.comchemicalbook.com

The following table summarizes representative ¹H NMR data for related compounds, illustrating the typical chemical shift ranges for protons in similar chemical environments.

CompoundSolventChemical Shifts (ppm) and MultiplicityReference
2-bromo-4'-methoxyacetophenoneCDCl₃7.97 (d), 6.96 (d), 4.40 (s), 3.88 (s) chemicalbook.com
4-methylbenzoic acidDMSO8.03 – 7.64 (m), 7.61 – 7.22 (m), 2.37 (s) rsc.org
3-methoxybenzoic acidCDCl₃12.09 (s), 7.74 (s), 7.23 (s) rsc.org
2-Bromo-4-methylaniline-- chemicalbook.com
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (BP4Bpin)CDCl₃7.92 (d), 7.76-7.80 (m), 7.57-7.61 (m), 7.46-7.49 (t), 1.37 (s) rsc.org

This table is for illustrative purposes and shows data for structurally related compounds to provide context for the analysis of 2-bromo-4-methoxynicotinic acid derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net The chemical shifts of carbon atoms are sensitive to their local electronic environment. researchgate.net In substituted nicotinic acids, the carbon atoms of the pyridine ring and the carboxyl group exhibit characteristic chemical shifts.

Below is a table of ¹³C NMR data for related compounds, which helps in predicting the spectral features of this compound.

CompoundSolventChemical Shifts (ppm)Reference
4-methylbenzoic acidDMSO167.9, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 21.3 rsc.org
3-methoxybenzoic acidCDCl₃172.9, 138.2, 135.5, 129.2, 127.9, 21.2 rsc.org
4-bromobenzoic acidAcetone166.0, 131.7, 131.4, 129.8, 127.3 rsc.org
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (BP4Bpin)CDCl₃24.90, 84.21, 128.30, 129.02, 130.13, 132.53, 135.57, 137.53, 139.79, 196.93 rsc.org

This table is for illustrative purposes and shows data for structurally related compounds to provide context for the analysis of this compound derivatives.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org This technique is invaluable for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass. For derivatives of this compound, HRMS would be used to confirm the presence of bromine by observing the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br).

An example of HRMS data for a related compound is shown below:

CompoundIonization ModeCalculated m/zFound m/zReference
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (BP4Bpin)EI-MS308.1584 [M]⁺308.1579 [M]⁺ rsc.org

This table is for illustrative purposes and shows data for a structurally related compound to provide context for the analysis of this compound derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of complex mixtures and for the quantification of compounds in various matrices. umb.edunih.gov

In the analysis of this compound and its derivatives, LC-MS can be used to:

Monitor the progress of chemical reactions.

Separate the desired product from starting materials and by-products.

Identify and quantify impurities in the final product. ajrconline.org

Study the metabolism of these compounds in biological systems.

The choice of the LC column and mobile phase is crucial for achieving good separation. psu.edu For polar compounds like nicotinic acid derivatives, reversed-phase chromatography with a C18 column is often employed. The mass spectrometer can be operated in various modes, such as full scan mode to obtain a mass spectrum of the eluting compounds or selected ion monitoring (SIM) for targeted analysis and quantification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the 2500-3300 cm⁻¹ region, which overlaps with C-H stretching vibrations. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected around 1700 cm⁻¹.

The aromatic pyridine ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net The methoxy (B1213986) group (-OCH₃) is identified by its characteristic C-O stretching vibrations, typically found near 1250 cm⁻¹. Finally, the presence of the bromine atom is confirmed by a C-Br stretching absorption in the lower frequency region of the spectrum, usually around 600 cm⁻¹.

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (Broad)
Carboxylic Acid C=O Stretch ~1700
Aromatic Ring C-H Stretch ~3070
Aromatic Ring C=C / C=N Stretch 1400-1600
Methoxy Group C-O Stretch ~1250

Advanced Structural Elucidation Methodologies (e.g., X-ray Crystallography)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of closely related substituted pyridine derivatives provides a clear understanding of the expected structural features. For instance, a study on 2-methoxy-4,6-diphenylnicotinonitrile, which also contains a substituted pyridine core, was conducted using X-ray diffraction (XRD). nih.gov

The XRD analysis of this analog revealed that it crystallizes in the orthorhombic system with a P21212 space group. nih.gov Such studies provide invaluable data, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, crystallographic analysis elucidates intermolecular interactions that stabilize the crystal lattice, such as π–π stacking and hydrogen bonding. nih.gov For this compound, one would expect the formation of strong hydrogen-bonding dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids.

Table 2: Illustrative Crystallographic Data from a Related Substituted Pyridine (2-methoxy-4,6-diphenylnicotinonitrile)

Parameter Value
Crystal System Orthorhombic
Space Group P21212
Key Interactions π–π stacking, C-H⋯N, C-H⋯O

Data from the study of 2-methoxy-4,6-diphenylnicotinonitrile serves as an example of the type of information obtained via X-ray crystallography. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For derivatives of nicotinic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), are employed to predict optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These calculations provide insights into the molecule's stability and reactivity.

Studies on similar molecules, such as 2-(methylthio)nicotinic acid and (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, demonstrate the utility of DFT. researchgate.netresearchgate.net The calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Table 3: Representative DFT-Calculated Properties for a Nicotinic Acid Derivative

Parameter Calculated Value
Total Energy Varies (basis set dependent)
Dipole Moment ~2-5 Debye
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -2.0 eV
HOMO-LUMO Gap ~ 4.5 eV

Values are representative based on DFT studies of similar nicotinic acid derivatives. researchgate.net

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. These descriptors are crucial in fields like medicinal chemistry for predicting a compound's behavior. They are often calculated using specialized software in what are known as in silico studies. nih.govnih.gov

Topological Polar Surface Area (TPSA) measures the surface area of polar atoms, predicting drug transport properties.

LogP is the logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's lipophilicity or hydrophilicity.

Hydrogen Bond Donors and Acceptors count the number of N-H or O-H bonds and the number of N or O atoms, respectively, which is vital for molecular interactions.

Rotatable Bonds count the number of bonds that can rotate freely, influencing conformational flexibility.

Table 4: Predicted Molecular Descriptors for this compound

Descriptor Predicted Value
TPSA 59.9 Ų
LogP 1.85
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

In silico simulations are a cornerstone of modern drug discovery and materials science, allowing for the prediction of a compound's properties before synthesis. nih.govconsensus.app By leveraging computational models, researchers can assess various characteristics of nicotinic acid derivatives. windows.netresearchgate.net These simulations use the calculated molecular descriptors (as in 4.5.2) to predict a molecule's pharmacokinetic profile (absorption, distribution, metabolism, excretion) and potential biological activities. nih.govnih.gov This early-stage evaluation helps to prioritize compounds with favorable characteristics, saving significant time and resources by weeding out candidates with a low probability of success. nih.gov

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations can provide deep insights into its conformational dynamics and its interactions with other molecules, such as solvent molecules or a biological target like a protein. acs.org

For example, MD simulations are used to study the stability of a ligand when it is bound to the active site of a protein. acs.org The simulation tracks the positions of all atoms over nanoseconds, revealing how the ligand and protein adjust to each other and the stability of the hydrogen bonds and other interactions that hold them together. acs.orgnih.gov This approach is invaluable for understanding the dynamic nature of molecular interactions that static models cannot capture.

Applications of 2 Bromo 4 Methoxynicotinic Acid As a Versatile Synthetic Building Block

Precursor for Nitrogen-Containing Heterocycles

The structure of 2-Bromo-4-methoxynicotinic acid makes it an ideal starting material for the synthesis of more complex nitrogen-containing heterocyclic compounds. The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, and this reagent provides a direct route to its derivatives.

Synthesis of Pyridine-based Derivatives

This compound is adeptly suited for creating a diverse range of substituted pyridines. The three functional groups—bromo, methoxy (B1213986), and carboxylic acid—offer distinct chemical handles for elaboration. The carboxylic acid can be readily converted into esters, amides, or alcohols. The bromine atom at the 2-position is particularly valuable as it can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. researchgate.net This dual reactivity allows for the introduction of a wide variety of substituents onto the pyridine core, making it a key intermediate for building molecular libraries of novel pyridine-based compounds. Related compounds like 2-bromopyridine-4-carboxylic acid serve as precursors for downstream products including substituted methanols and esters, illustrating the synthetic potential of this functional group arrangement. minstargroup.com

Construction of Fused Heterocyclic Systems (e.g., Azachromones)

The compound is a strategic precursor for the construction of fused heterocyclic systems, where the pyridine ring is annulated with another ring. A notable example is the synthesis of azachromones, which are isosteric analogues of chromones where a benzene (B151609) ring is replaced by a pyridine ring. researchgate.net These scaffolds are of significant interest in medicinal chemistry, with some derivatives patented as potential anticancer and antiviral agents. researchgate.net The synthesis of azachromones can be challenging due to the electron-deficient nature of the pyridine ring. researchgate.net However, precursors like this compound provide the necessary functionality for intramolecular cyclization reactions required to build the fused pyrone ring, leading to the formation of the azachromone core. researchgate.net

Strategic Role in Complex Molecule Construction

In the synthesis of complex natural products and other intricate molecular targets, the strategic introduction of heterocyclic fragments is crucial. This compound can be incorporated as a central scaffold. The bromo group is especially strategic, serving as a linchpin for forming key carbon-carbon or carbon-heteroatom bonds through powerful reactions like the Sonogashira or Suzuki couplings. researchgate.net This allows for the convergence of different molecular fragments, a common strategy in the efficient construction of highly complex molecules. The methoxy group can also be demethylated to a hydroxyl group, providing another point for modification or for influencing the molecule's biological interactions through hydrogen bonding.

Contributions to Pharmaceutical and Agrochemical Synthesis

The pyridine scaffold is a privileged structure found in numerous pharmaceutical and agrochemical agents. Halogenated nicotinic acid derivatives are frequently used as key intermediates in the synthesis of these biologically active compounds. For example, related bromo-aromatic compounds are known intermediates for pharmaceuticals and agrochemicals. chemicalbook.com The structural motifs accessible from this compound, such as substituted pyridines and fused azachromones, are of high interest. Azachromone derivatives have shown promise as anti-inflammatory, anticancer, and antiviral agents, highlighting the potential of their precursors in drug discovery programs. researchgate.net

Catalysis and Reagent Development

Beyond its role as a structural component, this compound has potential applications in the development of new catalysts and reagents. The pyridine nitrogen and the oxygen atom of the methoxy group can act as bidentate or monodentate ligands, capable of coordinating with transition metals. This ability to form metal complexes is the basis for many catalysts used in organic reactions. By modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting metal complex can be fine-tuned, potentially leading to catalysts with enhanced activity, selectivity, or stability for specific chemical transformations.

Future Research Directions and Unexplored Chemical Reactivity

Development of Novel and Efficient Synthetic Pathways

The efficient synthesis of 2-Bromo-4-methoxynicotinic acid is the foundational step for any further investigation. Current synthetic strategies for structurally similar compounds, such as 2-bromo-4-(4-chlorophenyl)nicotinic acid, often involve the hydrolysis of a corresponding methyl ester. prepchem.com A promising avenue for future research would be the development of a more direct and atom-economical synthesis of this compound.

Future research should focus on:

Direct Carboxylation: Investigating the direct carboxylation of 2-bromo-4-methoxypyridine. This could potentially be achieved through the use of organometallic reagents followed by quenching with carbon dioxide.

Optimization of Existing Routes: For multi-step syntheses, a thorough optimization of reaction conditions, including solvent, temperature, and catalyst loading, could significantly improve yields and reduce by-product formation.

Flow Chemistry Approaches: The use of microreactor technology could offer enhanced control over reaction parameters, leading to higher purity and safer reaction conditions, particularly for potentially exothermic bromination or lithiation steps.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

Synthetic ApproachPotential AdvantagesKey Challenges
Hydrolysis of Methyl EsterEstablished methodology for similar compounds. prepchem.comRequires an additional synthesis step for the ester.
Direct CarboxylationMore atom-economical and direct.Requires careful control of reactive intermediates.
Flow ChemistryImproved safety, purity, and scalability.Requires specialized equipment and optimization.

Exploration of Advanced Catalytic Applications

The structural motifs within this compound, namely the pyridine (B92270) ring and the carboxylic acid group, suggest its potential as a ligand or a catalyst in its own right. The nitrogen atom of the pyridine ring can coordinate to metal centers, while the carboxylic acid can act as a Brønsted acid or a co-catalyst.

Future research in this area should explore:

Metal Complex Catalysis: Synthesizing and characterizing metal complexes of this compound to evaluate their catalytic activity in cross-coupling reactions, hydrogenations, and oxidations. The electronic effects of the bromo and methoxy (B1213986) substituents could fine-tune the catalytic properties of the metal center.

Organocatalysis: Investigating the potential of this compound and its derivatives as organocatalysts, for example, in promoting aldol (B89426) or Michael reactions.

Heterogeneous Catalysis: Immobilizing this compound onto solid supports to create recyclable heterogeneous catalysts, which would offer significant advantages in terms of catalyst separation and reuse.

Expansion of Derivatization Chemistry and Reaction Scope

The reactivity of the bromine atom and the carboxylic acid group in this compound opens up a wide array of possibilities for derivatization. These derivatives could possess unique chemical, physical, and biological properties.

Key areas for future exploration include:

Cross-Coupling Reactions: Utilizing the bromo substituent as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups at the 2-position of the pyridine ring.

Amide and Ester Formation: Converting the carboxylic acid moiety into a variety of amides and esters to create libraries of new compounds for screening in different applications.

Nucleophilic Aromatic Substitution: Investigating the displacement of the bromine atom by various nucleophiles to introduce alternative functionalities.

A summary of potential derivatization reactions is provided in Table 2.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsPotential Products
Suzuki CouplingArylboronic acid, Pd catalyst, base2-Aryl-4-methoxynicotinic acids
Amide CouplingAmine, coupling agent (e.g., HATU, EDC)2-Bromo-4-methoxynicotinamides
EsterificationAlcohol, acid catalyst or coupling agent2-Bromo-4-methoxynicotinic esters

Integration of Theoretical Predictions with Experimental Validation

Computational chemistry can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound, thereby guiding experimental efforts.

Future research should integrate:

Density Functional Theory (DFT) Calculations: To predict spectroscopic properties (NMR, IR), molecular orbital energies, and reaction mechanisms. This can aid in the identification of the most promising synthetic routes and the rational design of catalysts.

Molecular Docking Studies: If the compound or its derivatives are explored for biological applications, computational docking could predict their binding affinity to specific protein targets.

In Silico Screening: To virtually screen libraries of potential derivatives for desired properties, such as catalytic activity or specific electronic characteristics, before committing to their synthesis.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for its application in diverse areas of chemical science.

Q & A

Q. Table 1: Example Bromination Reaction Parameters

ParameterConditionReference
ReagentN-Bromosuccinimide (NBS)
SolventDMF
Temperature0–5°C
CatalystAIBN (0.1 equiv.)
Reaction Time4–6 hours

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm, singlet) and aromatic protons (coupling patterns confirm substitution). Carboxylic acid protons may appear broad or exchange with D₂O .
  • IR Spectroscopy : Confirm carboxylic acid (≈1700 cm⁻¹) and methoxy (≈1250 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 232.03 (C₇H₆BrNO₃) .

(Advanced) How can researchers optimize the regioselectivity of bromination in nicotinic acid derivatives?

Methodological Answer:

  • Electronic effects : The methoxy group directs bromination to the ortho/para positions via resonance. Computational modeling (DFT) predicts electron density distribution to guide reagent choice .
  • Steric control : Bulkier brominating agents (e.g., Br₂ in acetic acid) favor less hindered positions.
  • Validation : Cross-check results with X-ray crystallography (SHELXL refinement) to confirm substitution patterns .

(Advanced) How should researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

  • Replicate assays : Ensure consistency across multiple batches under identical conditions.
  • Orthogonal techniques : Compare enzymatic inhibition assays with cell viability tests to differentiate true activity from artifacts .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors .

(Basic) What are the primary research applications of this compound?

Methodological Answer:

  • Organic synthesis : Serves as a precursor for pharmaceutical intermediates (e.g., kinase inhibitors) .
  • Coordination chemistry : The carboxylic acid moiety chelates metal ions for catalytic studies.
  • Material science : Used to design liquid crystals via methoxy group functionalization .

(Advanced) What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites prone to attack.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .
  • Solvent modeling : Use COSMO-RS to assess solvent effects on reaction pathways .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of brominated compound vapors.
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

(Advanced) How does the methoxy group influence the electronic properties of this compound?

Methodological Answer:

  • Resonance effects : The methoxy group donates electron density via conjugation, stabilizing intermediates in substitution reactions.
  • Spectroscopic impact : Reduces chemical shift values of adjacent protons in NMR due to electron-donating effects .
  • Crystallographic analysis : SHELXL-refined structures reveal bond length alterations in the aromatic ring .

(Advanced) What best practices ensure accurate crystal structure determination of this compound?

Methodological Answer:

  • Data collection : Use high-resolution X-ray diffraction (>1.0 Å) at low temperature (100 K) to minimize thermal motion .
  • Refinement : SHELXL parameters include anisotropic displacement for non-hydrogen atoms and hydrogen placement via riding models.
  • Validation : Check R-factor convergence (<0.05) and monitor residual electron density peaks .

Q. Table 2: SHELXL Refinement Parameters

ParameterValueReference
Resolution0.84 Å
R-factor<0.04
Goodness-of-fit (GOF)≤1.1

(Basic) What solubility characteristics should researchers consider for this compound?

Methodological Answer:

  • Polar solvents : Soluble in DMSO and DMF due to carboxylic acid and methoxy groups.
  • Non-polar solvents : Limited solubility in hexane or toluene.
  • pH-dependent solubility : Ionizes in basic aqueous solutions (pH >8) .

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